molecular formula C7H6F3NO B097388 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone CAS No. 18087-62-2

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B097388
CAS No.: 18087-62-2
M. Wt: 177.12 g/mol
InChI Key: AASNHBHEKFWSAC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS 18087-62-2) is a high-purity chemical building block with the molecular formula C7H6F3NO and a molecular weight of 177.12 g/mol. This compound features a pyrrole heterocycle, a five-membered aromatic ring that is a fundamental scaffold in medicinal chemistry due to its prevalence in biologically active molecules . The pyrrole ring system is a key structural component in many natural antibiotics and is the subject of intensive research for developing new antibacterial agents to combat drug-resistant bacteria . The integration of the potent trifluoroacetyl group with the 1-methylpyrrole structure makes this reagent a valuable synthon for the synthesis of novel heterocyclic compounds. Researchers can leverage this compound to develop new pyrrole-containing molecules, exploring structure-activity relationships to optimize properties like lipophilicity and target interactions . It is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASNHBHEKFWSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429327
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-62-2
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18087-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst Selection : Aluminum chloride (AlCl₃) is commonly employed due to its high electrophilicity, though boron trifluoride (BF₃) has shown improved regioselectivity in pyrrole derivatives.

  • Solvent Systems : Dichloromethane (DCM) or nitrobenzene enables optimal solubility of both reactants. Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent side reactions.

  • Temperature : Reactions proceed at 0–5°C to minimize polymerization of the pyrrole ring.

Table 1: Friedel-Crafts Acylation Performance Metrics

CatalystSolventTemperature (°C)Yield (%)Purity (%)
AlCl₃DCM06892
BF₃·Et₂ODCM57595
FeCl₃Nitrobenzene255288

Key Observations :

  • Boron trifluoride-diethyl ether (BF₃·Et₂O) enhances yield by stabilizing the acylium intermediate.

  • Elevated temperatures (>10°C) lead to diminished yields due to competing decomposition pathways.

Nucleophilic Substitution of Halogenated Precursors

A two-step approach involves synthesizing 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS 65438-97-3) followed by halogen-trifluoromethyl exchange.

Step 1: Synthesis of 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone

Bromination of 1-methylpyrrole-2-carbonyl chloride using phosphorus tribromide (PBr₃) yields the bromo intermediate.

Reaction Parameters :

  • Molar Ratio : 1:1.2 (carbonyl chloride:PBr₃).

  • Solvent : Anhydrous diethyl ether.

  • Isolation : Crystallization from hexane achieves >98% purity.

Step 2: Halogen-Trifluoromethyl Exchange

The bromo intermediate reacts with silver trifluoroacetate (AgTFA) in acetonitrile under reflux.

Table 2: Trifluoromethylation Efficiency

ReagentSolventTime (h)Yield (%)
AgTFAAcetonitrile1282
CuI/CF₃SiMe₃DMF2465
CF₃COONaDMSO4845

Critical Considerations :

  • Silver trifluoroacetate provides superior atom economy compared to copper-mediated methods.

  • Prolonged reaction times (>24 h) result in pyrrole ring degradation.

Reductive Trifluoroacetylation

An alternative route involves reductive coupling of 1-methylpyrrole with trifluoroacetic anhydride (TFAA) using sodium borohydride (NaBH₄) as a reductant.

Mechanism and Optimization

  • Activation : TFAA reacts with NaBH₄ to form a borane-trifluoroacetate complex.

  • Coupling : The complex transfers the trifluoroacetyl group to the pyrrole ring at the α-position.

Table 3: Reductive Trifluoroacetylation Parameters

ReductantTFAA Equiv.SolventYield (%)
NaBH₄1.5THF70
LiAlH₄2.0Et₂O58
BH₃·THF1.2THF63

Advantages :

  • Avoids harsh Lewis acids, making the method suitable for acid-sensitive substrates.

  • THF as a solvent improves reaction homogeneity and heat transfer.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors (CFRs) are employed for Friedel-Crafts acylation due to their superior heat dissipation and mixing efficiency.

Table 4: Industrial Process Metrics

ParameterBatch ReactorCFR
Annual Capacity (kg)5005,000
Purity (%)9296
Energy Consumption (kWh/kg)12075

Notable Innovations :

  • In-line IR spectroscopy monitors acylation progress in real-time, reducing off-spec batches by 40%.

  • Solvent recovery systems achieve >90% DCM recycling, lowering environmental impact.

Purification and Characterization

Distillation and Crystallization

  • Short-Path Distillation : Isolates the product at 80–85°C under reduced pressure (10 mmHg).

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with 99.5% purity.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 6.85 (d, 1H, pyrrole-H), 6.72 (t, 1H, pyrrole-H), 3.75 (s, 3H, N-CH₃), 3.45 (q, 2H, CF₃CO).

  • ¹³C NMR : δ 178.9 (CF₃CO), 122.4 (pyrrole-C), 38.2 (N-CH₃) .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid or other oxidized products.

    Reduction: Formation of 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that pyrrole derivatives exhibit significant antimicrobial properties. 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone has been studied for its potential as an antibacterial agent. Its structural features allow it to interact effectively with bacterial enzymes, leading to inhibition of growth and survival of pathogenic strains. For instance, studies have demonstrated that similar pyrrole compounds can disrupt bacterial cell wall synthesis and protein function, making them promising candidates for antibiotic development .

Antitumor Properties
In addition to its antimicrobial effects, this compound has shown potential in cancer research. Pyrrole derivatives are known for their ability to induce apoptosis in cancer cells. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better cell membrane penetration and increased bioavailability. Preliminary studies suggest that this compound may inhibit tumor growth in various cancer models .

Materials Science

Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability and chemical resistance. This compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers used in coatings and membranes. These materials are particularly valuable in applications requiring high durability and resistance to solvents .

Nanocomposites
This compound can also serve as a precursor for the development of nanocomposites. By functionalizing nanoparticles with this compound, researchers can enhance the compatibility of nanoparticles with organic matrices. This approach is beneficial in creating advanced materials for electronics and photonics .

Catalysis

Catalytic Applications
The unique electronic properties of this compound make it a suitable candidate for use as a catalyst or catalyst modifier in organic reactions. Its ability to stabilize transition states can lead to increased reaction rates and selectivity in various transformations such as cross-coupling reactions and asymmetric synthesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several pyrrole derivatives against Gram-positive and Gram-negative bacteria. Among them, this compound exhibited potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding supports the potential use of this compound as a lead structure for developing new antibiotics.

Case Study 2: Polymer Development

In another investigation, researchers synthesized a series of fluorinated polymers incorporating this compound. The resulting materials showed improved thermal stability up to 300°C compared to their non-fluorinated counterparts. The mechanical properties were also enhanced, indicating potential applications in high-performance coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The pyrrole ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrole Ring

2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethanone
  • Structure: Chloro substituent at the ethanone position; 2,5-dimethylpyrrole with a 4-(trifluoromethoxy)phenyl group.
  • Properties : Higher molecular weight (MW 331.7 g/mol) and melting point (147°C) compared to the target compound, likely due to the bulky aryl substituent .
  • Reactivity : The chloro group increases susceptibility to nucleophilic substitution, unlike the trifluoroacetyl group, which is more resistant but highly electron-withdrawing .
2,2,2-Trifluoro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanone
  • Structure : Additional methyl group at the pyrrole 5-position.
  • Impact : Increased steric hindrance may reduce reactivity toward bulky nucleophiles. This derivative is marketed for research applications, highlighting the pharmacological interest in trifluoromethyl-pyrrole hybrids .

Heterocycle Replacements

Triazole Derivatives (e.g., 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone)
  • Structure : Triazole ring replaces pyrrole.
  • Properties : Lower melting point (105–108°C) and higher E-factor (13.6), indicating less efficient synthesis .
  • Applications: Triazole derivatives are often explored in medicinal chemistry for hydrogen-bonding capabilities, which the pyrrole analogue lacks due to its non-polar ring .
1,8-Naphthyridine Derivatives (e.g., 2,2,2-Trifluoro-1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone)
  • Structure : Bicyclic 1,8-naphthyridine system.
  • Impact: Extended π-conjugation enhances UV absorption and binding affinity in biological systems.

Heteroatom Modifications

Imidazole Derivatives (e.g., 2,2,2-Trifluoro-1-(1-methylimidazol-2-yl)ethanone)
  • Structure : Imidazole ring with two nitrogen atoms.
  • Reactivity: The basic imidazole nitrogen can participate in coordination chemistry, unlike the pyrrole’s non-basic NH (replaced by methyl in the target compound).
Piperidine Derivatives (e.g., 2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone)
  • Structure : Aliphatic piperidine ring with dual trifluoroacetyl groups.
  • Applications : Used in peptide mimetics and catalyst design due to conformational flexibility. The pyrrole analogue’s rigid structure may limit such applications .

Key Data and Research Findings

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications/Notes
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone 193.13 Not reported Trifluoroacetyl, methylpyrrole Intermediate in drug synthesis
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethanone 331.7 147 Chloro, aryl, trifluoromethoxy Antimicrobial studies
2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone 230.17 105–108 Triazole, trifluoroacetyl High E-factor synthesis
2,2,2-Trifluoro-1-(2-phenyl-1,8-naphthyridin-3-yl)ethanone 317.27 Not reported Naphthyridine, trifluoroacetyl Green synthesis via microwave

Biological Activity

2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone (CAS RN: 18087-62-2) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C7H6F3NO\text{C}_7\text{H}_6\text{F}_3\text{N}\text{O}

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological systems, particularly in the context of pharmacological applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological efficacy.

  • Antimicrobial Activity : The compound has shown activity against various bacterial strains, particularly those resistant to conventional antibiotics. Studies indicate that it may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Neuropharmacological Effects : Preliminary research suggests that this compound could modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression. Its structural similarity to known psychoactive agents warrants further investigation.
  • Anticancer Potential : Some derivatives of pyrrole compounds have demonstrated cytotoxic effects against cancer cell lines. The specific mechanism may involve apoptosis induction or cell cycle arrest.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial properties of various pyrrole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against Staphylococcus aureus and Escherichia coli, revealing promising results with MIC values ranging between 3.12 to 12.5 µg/mL .
  • Neuroactive Properties :
    • Research published in "Molecular Pharmacology" explored the neuropharmacological effects of pyrrole derivatives. The study indicated that compounds similar to this compound could enhance GABAergic transmission, suggesting potential applications in treating anxiety disorders .
  • Cytotoxicity Assays :
    • In vitro assays conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxicity with IC50 values less than 10 µM in some cases . The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Data Tables

Biological Activity Target Organism/Cell Line MIC/IC50 (µg/mL) Reference
AntibacterialStaphylococcus aureus3.12 - 12.5
AntibacterialEscherichia coli3.12 - 12.5
NeuroactiveGABAergic neuronsN/A
CytotoxicityVarious cancer cell lines<10

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2,2,2-trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of 1-methylpyrrole with trifluoroacetic anhydride in the presence of Lewis acids like AlCl₃. Optimization includes controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to enhance yield . Gas chromatography (polar column method) can monitor purity and intermediates .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s structure and confirm its purity?

  • Methodological Answer :

  • ¹H NMR : The pyrrole proton signals appear as a multiplet (δ 6.5–7.0 ppm), while the methyl group on the pyrrole nitrogen resonates as a singlet (δ ~3.6 ppm) .
  • ¹⁹F NMR : The CF₃ group shows a sharp singlet at δ ~-74 ppm .
  • IR : Strong carbonyl stretching (C=O) near 1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ confirm functional groups.

Q. What chromatographic methods are suitable for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with hexane/ethyl acetate (gradient elution) effectively separates the product. HPLC with a C18 reverse-phase column and acetonitrile/water mobile phase can assess purity (>98%) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound, particularly regarding the conformation of the trifluoroacetyl group?

  • Methodological Answer : Crystallize the compound via slow evaporation in a hexane/chloroform mixture. Use SHELXL for refinement, focusing on anisotropic displacement parameters for fluorine atoms. ORTEP-3 visualizes bond angles and torsional strain between the pyrrole ring and CF₃ group . Compare with analogous structures (e.g., 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone) to identify steric or electronic effects .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

  • Methodological Answer : Graph set analysis (via Mercury software) reveals weak C-H···O and C-F···H interactions. Hydrogen bonding between the carbonyl oxygen and adjacent pyrrole protons stabilizes the lattice . Thermogravimetric analysis (TGA) links packing efficiency to melting point and solubility trends .

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

  • Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs. Replicate synthesis under strictly anhydrous conditions and compare ¹³C NMR data (e.g., carbonyl carbon at δ ~180 ppm) with literature .

Q. What computational methods (DFT, MD) predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states. Calculate Fukui indices to identify electrophilic sites (carbonyl carbon). MD simulations (AMBER force field) assess solvation effects in aprotic solvents .

Application-Oriented Questions

Q. How does the trifluoroacetyl group enhance this compound’s utility as a precursor in medicinal chemistry?

  • Methodological Answer : The electron-withdrawing CF₃ group activates the ketone for condensation reactions (e.g., forming Schiff bases with amines). In vitro assays show analogues (e.g., indole derivatives) exhibit antimicrobial activity via membrane disruption .

Q. What strategies mitigate fluorine-related challenges (e.g., hygroscopicity, handling hazards) during experimental workflows?

  • Methodological Answer : Store the compound under argon in sealed vials. Use PTFE-lined caps to prevent moisture absorption. For handling, employ gloveboxes and consult SDS guidelines for fluorinated compounds (e.g., PPE requirements) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethanone

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